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Compound of Interest

Compound Name: 3-Ethyl-3-heptanol

Cat. No.: B011723 Get Quote

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for the

tertiary alcohol, 3-Ethyl-3-heptanol (CAS No: 19780-41-7). The document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics. The information presented herein is crucial for

the structural elucidation, identification, and purity assessment of this compound.

Spectroscopic Data
The spectroscopic data for 3-Ethyl-3-heptanol is summarized in the following tables. This

information provides a quantitative basis for the identification and characterization of the

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of experimentally derived public data, the following tables present

predicted ¹H and ¹³C NMR chemical shifts for 3-Ethyl-3-heptanol. These predictions are based

on standard models and provide a reliable estimation for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for 3-Ethyl-3-heptanol
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Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Integration

-OH 1.5 - 2.5 Singlet (broad) 1H

-CH₂- (butyl chain) 1.2 - 1.4 Multiplet 4H

-CH₂- (ethyl group) 1.4 - 1.6 Quartet 4H

-CH₃ (butyl chain) 0.8 - 1.0 Triplet 3H

-CH₃ (ethyl group) 0.8 - 1.0 Triplet 6H

Table 2: Predicted ¹³C NMR Spectral Data for 3-Ethyl-3-heptanol

Carbon Predicted Chemical Shift (ppm)

C-OH 74 - 78

-CH₂- (butyl chain) 40 - 45

-CH₂- (ethyl group) 30 - 35

-CH₂- (butyl chain) 23 - 27

-CH₂- (butyl chain) 14 - 18

-CH₃ (ethyl group) 8 - 12

-CH₃ (butyl chain) 14 - 18

Infrared (IR) Spectroscopy
The IR spectrum of 3-Ethyl-3-heptanol is characterized by the presence of a prominent

hydroxyl group and aliphatic carbon-hydrogen bonds.

Table 3: Key IR Absorption Bands for 3-Ethyl-3-heptanol
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Wavenumber (cm⁻¹) Functional Group Description

~3400 (broad) O-H Alcohol, H-bonded

2960 - 2870 C-H Alkane stretch

1465 C-H Alkane bend

1380 C-H Alkane bend

~1150 C-O Alcohol stretch

Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-Ethyl-3-heptanol provides key information about

its molecular weight and fragmentation pattern. The data presented below is based on the

spectrum available in the NIST Mass Spectrometry Data Center.[1]

Table 4: Major Mass Spectrometry Peaks for 3-Ethyl-3-heptanol

m/z Relative Intensity (%) Proposed Fragment

115 100 [M - C₂H₅]⁺

87 85 [M - C₄H₉]⁺

59 75 [C₃H₇O]⁺

43 60 [C₃H₇]⁺

29 55 [C₂H₅]⁺

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 3-Ethyl-3-heptanol is dissolved in 0.6-0.8

mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A
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small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical

shift referencing (0 ppm).

¹H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR

spectrometer. Typical acquisition parameters include a spectral width of 10-12 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve

an adequate signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically

using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C

isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g.,

2-5 seconds) are generally required. The spectral width is typically set to 200-220 ppm.

Data Processing: The raw free induction decay (FID) data is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: As 3-Ethyl-3-heptanol is a liquid at room temperature, a neat spectrum

is typically obtained. A single drop of the neat liquid is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is

then placed in the instrument's sample compartment, and the spectrum is recorded, typically

over a range of 4000 to 400 cm⁻¹.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 3-Ethyl-3-heptanol in a volatile organic solvent

(e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass

spectrometer via a gas chromatograph (GC-MS) for separation from any potential impurities.
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Ionization: Electron ionization (EI) is the standard method used for this type of molecule. The

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

Mass Analysis: The resulting positively charged fragments are accelerated and separated

based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or similar detector records the abundance of each fragment

ion. The resulting data is displayed as a mass spectrum, which is a plot of relative intensity

versus m/z.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-Ethyl-
3-heptanol.
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Spectroscopic Analysis Workflow for 3-Ethyl-3-heptanol
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Caption: Workflow for the spectroscopic analysis of 3-Ethyl-3-heptanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-3-heptanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011723#spectroscopic-data-for-3-ethyl-3-heptanol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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